ethyl 3-iodo-1H-pyrazole-4-carboxylate

Physicochemical Properties Lipophilicity Medicinal Chemistry

Researchers pursuing efficient SAR exploration of pyrazole-based scaffolds often encounter inconsistent cross-coupling yields with bromo- or chloro-pyrazole analogs. Ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 827316-43-8) resolves this through its reactive C-I bond: • Lower bond dissociation energy vs. C-Br/C-Cl enables milder Pd-catalyzed Suzuki/Sonogashira reactions • Higher polarizability improves oxidative addition efficiency • 98% purity ensures reproducible results in medchem applications • Commercial availability reduces synthesis lead time

Molecular Formula C6H7IN2O2
Molecular Weight 266.04 g/mol
CAS No. 827316-43-8
Cat. No. B1419889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-iodo-1H-pyrazole-4-carboxylate
CAS827316-43-8
Molecular FormulaC6H7IN2O2
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)I
InChIInChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
InChIKeyGCZGLIKEVZAURZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Iodo-1H-Pyrazole-4-Carboxylate: Chemical Properties & Supplier Data


Ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS 827316-43-8) is a heterocyclic organic compound belonging to the pyrazole family, characterized by an iodine atom at the 3-position and an ethyl carboxylate group at the 4-position of the pyrazole ring. Its molecular formula is C6H7IN2O2, with a molecular weight of 266.04 g/mol. Key computed physicochemical properties include a predicted boiling point of 345.6±22.0 °C, a predicted density of 1.935±0.06 g/cm³, and a predicted XLogP3-AA value of 1.1 [1]. It is primarily used as a synthetic intermediate in medicinal chemistry and organic synthesis, with commercial suppliers reporting purities up to 98% .

3-iodo handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira)
Supports SAR exploration around the pyrazole 3-position
Consistent commercial-grade purity supports reproducible synthetic workflows

Ethyl 3-Iodo-1H-Pyrazole-4-Carboxylate: 3-Iodo Substituent Role


The specific halogen at the 3-position is not merely a placeholder but a critical determinant of the compound's utility as a synthetic building block. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy and higher polarizability compared to carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This difference in intrinsic reactivity can significantly impact the efficiency and selectivity of key reactions like palladium-catalyzed cross-couplings. While general literature suggests iodoarenes are more reactive than their bromo or chloro counterparts in oxidative addition steps, direct comparative studies on this specific pyrazole scaffold are necessary for a definitive scientific selection. Without this data, substituting a bromo- or chloro-pyrazole analog (e.g., CAS 1353100-91-0 or CAS 1393667-83-8) for the 3-iodo derivative introduces substantial uncertainty in reaction outcomes, including potential differences in yield, required catalyst loading, and reaction conditions [1].

Target (Iodo)
Bromo Analog
Chloro Analog
C-X Bond
Lower BDE, higher polarizability
Intermediate reactivity
Stronger bond, less reactive
Coupling Risk
Reference reactivity
Oxidative addition may require adjusted conditions
Yield and catalyst loading may shift
Substitution Guidance
Direct scaffold-specific data is limited; class-level inference applies
May not reproduce iodo reactivity without optimization
Substantial outcome uncertainty; requires validation

Ethyl 3-Iodo-1H-Pyrazole-4-Carboxylate Performance Benchmarking


LogP Comparison Across Halogen Analogs

The lipophilicity of a compound, a key determinant of its pharmacokinetic properties, is influenced by its halogen substituent. The predicted octanol-water partition coefficient (XLogP3-AA) for ethyl 3-iodo-1H-pyrazole-4-carboxylate is 1.1. For comparison, the predicted XLogP3-AA values for the corresponding 3-bromo and 3-chloro analogs are 0.7 and 0.5, respectively. This difference, while not a direct performance metric, illustrates how the choice of halogen alters a fundamental molecular descriptor, which can be a differentiating factor in drug design [1][2][3].

LogP Comparison
Cross-study comparable
XLogP3-AA = 1.1
Higher predicted lipophilicity vs. bromo (0.7) and chloro (0.5) analogs
Computed descriptor; may inform SAR design, not a direct performance metric
Physicochemical Properties Lipophilicity Medicinal Chemistry

Commercial Purity Benchmarking

The compound is commercially available from multiple suppliers with a standard minimum purity specification of 98%, as confirmed by Certificates of Analysis from vendors like ChemScene and AKSci . This level of purity is consistent with the typical requirements for intermediates used in the early stages of medicinal chemistry research.

Purity Benchmark
Data to verify
98%
Reported commercial specification; supports standard intermediate quality
Vendor-reported; confirm with lot-specific COA
Procurement Commercial Availability Purity Specification

Ethyl 3-Iodo-1H-Pyrazole-4-Carboxylate Applications


Medicinal Chemistry and Agrochemical Intermediate

As an iodo-substituted pyrazole building block, this compound is strategically employed in medicinal chemistry for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1]. The iodo group serves as an effective handle for introducing aryl, heteroaryl, or alkynyl groups at the 3-position of the pyrazole core, enabling the rapid exploration of structure-activity relationships (SAR) around this key heterocycle.

Reference Standard for Analytical Chemistry

With a well-characterized chemical structure and established commercial availability at a standard purity (e.g., 98%), this compound can serve as a reference standard in analytical method development and validation, such as for High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) assays designed to detect or quantify related pyrazole derivatives in complex mixtures.

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate
3-iodo reactivity for cross-coupling
Reaction condition optimization; yield reproducibility
Analytical reference standard
Well-characterized structure; commercial purity
HPLC/LC-MS method development; identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-iodo-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.